(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione
Overview
Description
(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a furan ring, a bromophenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a bromophenyl group. This intermediate is then reacted with an imidazolidine-2,4-dione derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as Ru/Al2O3 to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure scalability and efficiency. The use of packed-bed reactors and optimization of reaction parameters, such as temperature and oxygen flow rate, can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form diformylfuran derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include diformylfuran derivatives, phenyl-substituted imidazolidine-2,4-dione, and various substituted phenyl derivatives, depending on the specific reaction pathway chosen .
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory and neurodegenerative diseases .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives and furan-based molecules. Examples include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione apart from these similar compounds is its unique combination of a bromophenyl group and a furan ring within the imidazolidine-2,4-dione framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c21-14-6-4-5-13(11-14)18-10-9-16(26-18)12-17-19(24)23(20(25)22-17)15-7-2-1-3-8-15/h1-12H,(H,22,25)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZNVVCFMVEGIY-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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